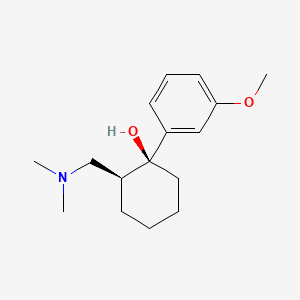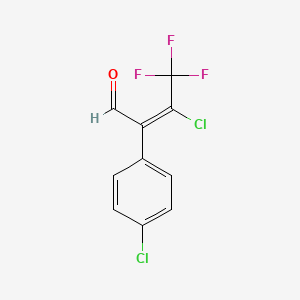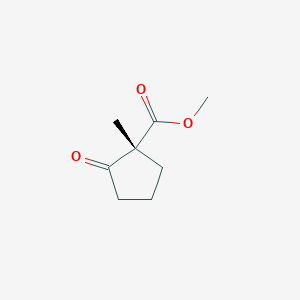
Sodium of polyaspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium of Polyaspartic Acid (PASP) is a biodegradable, water-soluble condensation polymer based on the amino acid aspartic acid . It is a biodegradable replacement for water softeners and related applications . PASP can be chemically crosslinked with a wide variety of methods to yield PASP hydrogels .
Synthesis Analysis
The first isolation of synthetic oligomeric sodium polyaspartate, obtained by thermal polycondensation of aspartic acid, was reported by Hugo Schiff in the late 19th century . Later it was proposed that the thermal polymerization process leads through a polysuccinimide intermediate . Polyaspartic acid is produced industrially in both the acid form and as the sodium salt .
Molecular Structure Analysis
The repeating unit of synthetic polyaspartic acid may exist in four isomeric forms, depending on the stereochemistry of the starting material (D- and L- aspartic acid) and synthetic procedure leading to α and β links .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Sodium of Polyaspartic Acid include the thermal polycondensation of aspartic acid, leading to the formation of polysuccinimide intermediate . This is followed by treatment with aqueous sodium hydroxide, which yields partial opening of the succinimide rings .
Physical And Chemical Properties Analysis
Sodium of Polyaspartic Acid is a water-soluble polymer . It is an odorless, granular solid appearing beige or orange at room temperature . It is soluble in water, has a melting point of 140°C (284°F), and a bulk density of 830 to 970 kg/m³ . The pH is between 8 to 10 .
Applications De Recherche Scientifique
Mineral Processing
Sodium of Polyaspartic Acid has been used in mineral processing, specifically in the flotation of pyrite from serpentine . The addition of PASP overcompensates the positive charge on the serpentine surface and renders it negative, while it has little impact on that of pyrite . This breaks the hetero-coagulation between serpentine and pyrite due to the electrostatic repulsion .
Water Treatment
PASP is an environmentally friendly, biodegradable sodium polycarboxylate salt, which has potential applications in water treatment . As technology advances and new formulations are developed, the applications of polyaspartic acid sodium salt in water treatment are expected to expand further .
Energy Storage
There is ongoing research focusing on exploring its potential in energy storage . As technology advances and new formulations are developed, the applications of polyaspartic acid sodium salt in energy storage are expected to expand further .
Biomedical Coatings
Polyaspartic acid sodium salt has potential applications in the field of biomedical coatings . As technology advances and new formulations are developed, the applications of polyaspartic acid sodium salt in biomedical coatings are expected to expand further .
5. Soil Additives for Water and Micronutrient Supply Biodegradable polyaspartic acid (PASP) hydrogels have been used as soil additives for water and micronutrient supply . The incorporation of Cu (II) and Zn (II) ions can provide these micronutrients for plant growth .
Biodegradable Polyelectrolytes and Polyelectrolyte Complexes
Polyaspartic acid sodium salt has been used to fabricate biodegradable polyelectrolytes and polyelectrolyte complexes . These have applications as biomineralization modulators, anti-mycobacterial agents, underwater adhesives, mucoadhesive drug and gene delivery agents, and cell encapsulants .
Safety and Hazards
Potential for occupational exposure exists during manufacture, and in unloading, storage, staging, and transfer operations at facilities using Sodium of Polyaspartic Acid . It is recommended that safety glasses with side-shields and permeation-resistant gloves, clothing, and foot protection be worn . In cases where ventilation is insufficient or airborne concentrations are unknown, a NIOSH-approved, air-purifying organic vapor respirator should be worn .
Orientations Futures
Sodium of Polyaspartic Acid has been found to be highly versatile, biocompatible, and biodegradable, fulfilling key requirements for use in a wide variety of biomedical applications . The derivatives of PASP can be readily tailored via the amine-reactive precursor, poly (succinimide) (PSI), which opens up a large window of opportunity for the design and development of novel biomaterials .
Mécanisme D'action
Target of Action
Sodium of Polyaspartic Acid (PASP) is a biodegradable, water-soluble condensation polymer based on the amino acid aspartic acid . It primarily targets calcium carbonate, calcium sulfate, barium sulfate, and calcium phosphate . It also targets bacterial membranes , as demonstrated in studies where it was used as an adjuvant for antibiotics against multidrug-resistant Pseudomonas aeruginosa infections .
Mode of Action
PASP interacts with its targets by acting as a scale and corrosion inhibitor . It prevents the formation of insoluble inorganic solids by complexing with the cations present in water . In the context of antimicrobial action, PASP enhances the activity of antibiotics by permeabilizing bacterial membranes, allowing the antibiotic to accumulate inside the cells .
Biochemical Pathways
The biochemical pathways affected by PASP are primarily related to its role as a scale inhibitor and corrosion inhibitor. It prevents the precipitation of salts that form scale, thereby maintaining the efficiency of various systems such as industrial circulating cool water systems, boiler water systems, reverse osmosis systems, oilfield water, and desalination plants . In the context of antimicrobial action, PASP disrupts the bacterial cell membrane, enhancing the intracellular accumulation of antibiotics .
Result of Action
The primary result of PASP’s action is the prevention of scale formation and corrosion in various water systems . This leads to improved efficiency and longevity of these systems. In the context of antimicrobial action, PASP enhances the effectiveness of antibiotics against multidrug-resistant bacterial strains .
Action Environment
PASP is effective in a variety of environments, including high hardness, high alkalinity, high pH, high concentration multiple, and high temperature systems . It is resistant to electrolytes and alkalis . The lower concentration of polyaspartic acid at pH 8-9 has a better corrosion inhibition effect in seawater . Its effectiveness can be enhanced by compounding with other agents such as PBTCA, HEDP, oxidized starch, organic phosphorus, and zinc salt .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium of polyaspartic acid can be achieved through the reaction of polyaspartic acid with sodium hydroxide.", "Starting Materials": [ "Polyaspartic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve polyaspartic acid in water to form a clear solution.", "Slowly add sodium hydroxide to the solution while stirring continuously.", "The pH of the solution should be maintained between 7 and 8.", "Continue stirring the solution for several hours until the reaction is complete.", "Filter the solution to remove any impurities.", "The resulting product is Sodium of polyaspartic acid." ] } | |
Numéro CAS |
181828-06-8 |
Nom du produit |
Sodium of polyaspartic acid |
Formule moléculaire |
C4H6NO3(C4H4NO3Na)m(C4H5NO3)nC4H6NO4 |
Poids moléculaire |
NA |
Synonymes |
Sodium of Polyaspartic Acid |
Origine du produit |
United States |
Q & A
Q1: How does sodium of polyaspartic acid (PASP) interact with mineral surfaces, and what are the downstream effects?
A1: PASP exhibits strong adsorption to mineral surfaces, particularly those rich in cations like magnesium. This interaction stems from the chelation between the carboxylate groups in PASP and the surface cations. [] For instance, in the separation of pyrite from serpentine, PASP preferentially adsorbs onto the serpentine surface, neutralizing its positive charge and even rendering it negative. [] This charge reversal disrupts the electrostatic attraction between serpentine and pyrite, preventing their hetero-coagulation and facilitating pyrite flotation. []
Q2: What is the mechanism behind the anti-scaling properties of PASP in alkaline flooding systems?
A2: While the provided research [] doesn't delve into the specific mechanism of PASP's anti-scaling action, it highlights its efficacy compared to another alkaline system. It's plausible that, similar to its interaction with minerals, PASP could chelate with calcium ions in solution, inhibiting the formation and precipitation of calcium carbonate scale. Further research is needed to confirm this hypothesis.
Q3: Can you elaborate on the material compatibility of PASP, specifically its use in combination with other chemicals?
A3: Research indicates that PASP demonstrates good compatibility with various chemicals. For example, it's used in conjunction with sodium hydroxide and sodium borate in alkaline flooding systems for enhanced oil recovery. [] Additionally, a corrosion inhibitor composition utilizes PASP alongside oleic acid-based imidazoline, demonstrating its compatibility and synergistic effect in preventing corrosion. []
Q4: Is there any evidence of PASP being used for targeted drug delivery, and if so, what makes it suitable for this purpose?
A4: Yes, PASP has shown promise in targeted drug delivery. A study utilized PASP in a pH-responsive hydrogel system for controlled release of curcumin, a potential therapeutic agent, in the stomach. [] The hydrogel, composed of curcumin/sodium alginate/polyaspartic acid@CaCO3 (Cur/SA/PC), leveraged PASP's ability to form stable hydrogels and release the drug in response to the acidic pH of the gastric environment. [] This highlights PASP's potential in creating targeted drug delivery systems for improved therapeutic outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)
![3-[(Z)-2-Chlorovinyl]pyridine](/img/structure/B1142947.png)



